molecular formula C8H13N4O7P B1593516 5-Aza-cytidine-5'monophosphate CAS No. 66642-55-5

5-Aza-cytidine-5'monophosphate

Cat. No. B1593516
CAS RN: 66642-55-5
M. Wt: 308.19 g/mol
InChI Key: JQHZISUSXMJEPR-KVQBGUIXSA-N
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Description

5-Aza-cytidine-5’monophosphate, also known as 5-Azacytidine, is a pyrimidine nucleoside analog that has been synthesized and shown to possess a wide range of biological effects . It is an epigenetic drug that inhibits DNA methylation and is currently used to treat myelodysplastic syndrome (MDS) and is under investigation for treating acute myeloid leukemia (AML) and other malignancies .


Synthesis Analysis

Enzymatic nucleoside 5′-monophosphate synthesis is a viable alternative to the commonly employed chemical nucleoside phosphorylation methods . The use of 5-ethynyl 2′-deoxycytidine (EdC) and its conversion to 5-ethynyl 2′-deoxyuridine (EdU) has been described as a new technique for the analysis of these pathways in cells .


Molecular Structure Analysis

The molecular formula of 5-Aza-cytidine-5’monophosphate is C8H13N4O7P, with an average mass of 308.185 Da and a monoisotopic mass of 308.052185 Da .


Chemical Reactions Analysis

5-Aza-cytidine-5’monophosphate is commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation .


Physical And Chemical Properties Analysis

The molecular formula of 5-Aza-cytidine-5’monophosphate is C8H13N4O7P, with an average mass of 308.185 Da and a monoisotopic mass of 308.052185 Da .

Scientific Research Applications

Antitumor Activity

5-Aza-cytidine-5'monophosphate, also known as 5-azacytidine, exhibits significant antitumor activity. Studies have shown that it can enhance the killing of rapidly dividing leukemia cells when combined with other treatments, such as pyrazofurin (PF). This combination leads to increased incorporation of 5-azacytidine into RNA, which subsequently inhibits protein synthesis, a key antitumor mechanism of 5-azacytidine (Cadman, Eiferman, Heimer, & Davis, 1978).

Enzymatic Synthesis

Research has explored the enzymatic synthesis of 5-azacytidine 5'-triphosphate from 5-azacytidine. This process, catalyzed by uridine-cytidine kinase, is a critical step in the cellular metabolism of 5-azacytidine. Such understanding is vital for both the development of new treatments and the improvement of existing therapies (Lee & Momparler, 1976).

Kinetic Studies

Kinetic studies of the phosphorylation of 5-azacytidine, a critical step in its cellular metabolism, have been conducted. These studies provide insights into the interaction of 5-azacytidine with enzymes like uridine-cytidine kinase, crucial for its phosphorylation into 5-azacytidine 5'-monophosphate (Lee, Karon, & Momparler, 1974).

Muscle Cell Differentiation

5-Azacytidine has been observed to induce muscle cell differentiation in cultured mouse embryo cells. This finding opens potential avenues for understanding and manipulating cell differentiation in various biological contexts, such as regenerative medicine (Constantinides, Jones, & Gevers, 1977).

In Vitro Biosynthesis Systems

There has been development in creating efficient in vitro biosynthesis systems for compounds like cytidine 5'-monophosphate (5'-CMP), a key intermediate in the preparation of nucleotide derivatives. Such advancements can significantly impact biological manufacturing and pharmaceutical industries (Li, Ning, Zhao, Zhang, Xiao, & Li, 2020).

DNA Methylation and Gene Activation

5-Azacytidine has been extensively studied for its role in inhibiting DNA methylation, thus impacting gene activation and expression. This property is particularly relevant in the context of cancer treatment, where it can reactivate tumor suppressor genes silenced by aberrant DNA methylation (Jones & Taylor, 1980).

Future Directions

While the FDA has approved epi-therapeutics like 5-Aza-cytidine-5’monophosphate for some cancer treatments, their global effect is still not fully understood . Future research could focus on understanding the effects that epigenetic alterations have on cancer cell glycosylation, and how this potentially impacts on the overall fate of those cells .

properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHZISUSXMJEPR-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985225
Record name 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aza-cytidine-5'monophosphate

CAS RN

66642-55-5
Record name 4-Amino-1-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66642-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aza-2'-deoxycytidine-5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AZA-2'-DEOXYCYTIDINE 5'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8E227WD26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TT Lee, MR Karon - Biochemical pharmacology, 1976 - Elsevier
… Nonetheless, the inhibition of orotidylic acid decarboxylase by 5-aza-cytidine-5'-monophosphate [20] may result in an early rise of soluble radioactivity of [3H]UR in drug-treated cells (…
Number of citations: 54 www.sciencedirect.com
WJ Moriconi, M Slavik, S Taylor - Investigational new drugs, 1986 - Springer
… Lastly, 5-Aza-cytidine 5'monophosphate inhibits orotidine 5'-phosphate decarboxylase, the terminal enzyme in the de novopathway of pyrimidine biosynthesis (62, 76, 77). The …
Number of citations: 21 link.springer.com

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